Welcome to the BenchChem Online Store!
molecular formula C10H11N3O B164181 2-(2-Acetylaminoethyl)-6-cyanopyridine CAS No. 135450-58-7

2-(2-Acetylaminoethyl)-6-cyanopyridine

Cat. No. B164181
M. Wt: 189.21 g/mol
InChI Key: OBLJOXCFETZQEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05371097

Procedure details

A mixture of 2-(2-acetylaminoethyl)pyridine N-oxide (70.8 g) and dimethyl sulfate (41 ml) was stirred at ambient temperature for 1.5 hours. To the mixture was added dimethylsulfoxide (420 ml) and potassium cyanide (25.6 g) and the mixture was stirred at ambient temperature for 3 hours. To the reaction mixture was added water and extracted with chloroform. The extract layer was dried over magnesium sulfate and evaporated in vacuo to give 2-(2-acetylaminoethyl)-6-cyanopyridine (74.3 g).
Name
2-(2-acetylaminoethyl)pyridine N-oxide
Quantity
70.8 g
Type
reactant
Reaction Step One
Quantity
41 mL
Type
reactant
Reaction Step One
Quantity
420 mL
Type
reactant
Reaction Step Two
Quantity
25.6 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][CH2:5][CH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][N+:8]=1[O-])(=[O:3])[CH3:2].S(OC)(OC)(=O)=O.CS(C)=O.[C-:25]#[N:26].[K+]>O>[C:1]([NH:4][CH2:5][CH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([C:25]#[N:26])[N:8]=1)(=[O:3])[CH3:2] |f:3.4|

Inputs

Step One
Name
2-(2-acetylaminoethyl)pyridine N-oxide
Quantity
70.8 g
Type
reactant
Smiles
C(C)(=O)NCCC1=[N+](C=CC=C1)[O-]
Name
Quantity
41 mL
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Step Two
Name
Quantity
420 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
25.6 g
Type
reactant
Smiles
[C-]#N.[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at ambient temperature for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at ambient temperature for 3 hours
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract layer was dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(C)(=O)NCCC1=NC(=CC=C1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 74.3 g
YIELD: CALCULATEDPERCENTYIELD 99.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.